Lipophilicity & CNS Penetration
The compound exhibits a measured LogP of 1.23 , which is 0.90 log units lower than the 3,5‑difluoro‑4‑methoxy isomer (LogP = 2.13) and 0.03 log units lower than 2,5‑difluorobenzylamine (LogP = 1.26) . This places its lipophilicity within the optimal CNS drug‑like space (LogP 1–3) while maintaining sufficient aqueous solubility, whereas the 3,5‑isomer is >2‑fold more lipophilic and may face solubility‑limited absorption.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.23 |
| Comparator Or Baseline | 3,5‑Difluoro‑4‑methoxybenzylamine (LogP = 2.13); 2,5‑Difluorobenzylamine (LogP = 1.26); 4‑Methoxybenzylamine (LogP = 1.15) |
| Quantified Difference | ΔLogP = -0.90 (vs 3,5‑isomer); ΔLogP = -0.03 (vs 2,5‑difluoro); ΔLogP = +0.08 (vs 4‑methoxy) |
| Conditions | Calculated (or measured) LogP values from vendor technical datasheets and databases. |
Why This Matters
Selection of the correct isomer ensures CNS drug candidates remain within optimal lipophilicity ranges, avoiding excessive logP that can increase clearance and toxicity.
